6-Bromo-5-fluoro-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-fluoro-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde typically involves the bromination and fluorination of indole-3-carbaldehyde. One common method includes the use of bromine and a fluorinating agent under controlled conditions to introduce the bromine and fluorine atoms at the desired positions on the indole ring . The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions and to minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoro-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted indole derivatives from substitution reactions.
Scientific Research Applications
6-Bromo-5-fluoro-1H-indole-3-carbaldehyde has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde include other halogenated indole derivatives such as:
- 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde
- 6-Chloro-5-fluoro-1H-indole-3-carbaldehyde
- 6-Bromo-5-chloro-1H-indole-3-carbaldehyde
Uniqueness
What sets this compound apart from these similar compounds is the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The unique electronic and steric effects imparted by these substituents can make this compound particularly useful in certain applications where other halogenated indoles may not be as effective .
Properties
IUPAC Name |
6-bromo-5-fluoro-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-7-2-9-6(1-8(7)11)5(4-13)3-12-9/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQFVFKFBJOOOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)NC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.